molecular formula C12H15NO2S B1389178 4-(Thiomorpholin-4-ylmethyl)benzoic acid CAS No. 414892-27-6

4-(Thiomorpholin-4-ylmethyl)benzoic acid

Cat. No.: B1389178
CAS No.: 414892-27-6
M. Wt: 237.32 g/mol
InChI Key: XCTGGLXVGSAEIA-UHFFFAOYSA-N
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Description

It is a derivative of benzoic acid, featuring a thiomorpholine group, which imparts distinct properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiomorpholin-4-ylmethyl)benzoic acid typically involves the reaction of thiomorpholine with a benzoic acid derivative under specific conditions. The process may include steps such as:

    Nucleophilic substitution: Thiomorpholine reacts with a benzoic acid derivative, often in the presence of a base to facilitate the substitution reaction.

    Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: To control reaction parameters and improve efficiency.

    Automated purification systems: For consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(Thiomorpholin-4-ylmethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the benzoic acid moiety or the thiomorpholine group.

    Substitution: The benzoic acid moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Acid or base catalysts for substitution reactions.

Major Products:

    Oxidation products: Sulfoxides or sulfones.

    Reduction products: Modified benzoic acid derivatives.

    Substitution products: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-(Thiomorpholin-4-ylmethyl)benzoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Thiomorpholin-4-ylmethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The thiomorpholine group can interact with various enzymes and receptors, modulating their activity. The benzoic acid moiety may also contribute to the compound’s overall biological activity by interacting with cellular components .

Comparison with Similar Compounds

    4-(Morpholin-4-ylmethyl)benzoic acid: Similar structure but with a morpholine group instead of thiomorpholine.

    4-(Piperidin-4-ylmethyl)benzoic acid: Contains a piperidine group instead of thiomorpholine.

    4-(Pyrrolidin-4-ylmethyl)benzoic acid: Features a pyrrolidine group instead of thiomorpholine.

Uniqueness: 4-(Thiomorpholin-4-ylmethyl)benzoic acid is unique due to the presence of the thiomorpholine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

4-(Thiomorpholin-4-ylmethyl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This compound is characterized by a thiomorpholine ring connected to a benzoic acid moiety, which influences its interaction with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H15N1O2S\text{C}_{12}\text{H}_{15}\text{N}_{1}\text{O}_{2}\text{S}

This structure comprises a thiomorpholine ring and a benzoic acid group, which together contribute to the compound's reactivity and biological activity.

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The thiomorpholine component may modulate enzyme activity, while the benzoic acid moiety can facilitate binding to target proteins, influencing their function and leading to biological effects such as antimicrobial and anticancer activities .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Candida albicans256

These results suggest that this compound could be a candidate for developing new antimicrobial agents, especially against multidrug-resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have indicated that it may inhibit cancer cell proliferation through various pathways, including apoptosis induction in cancer cells. The precise mechanisms remain under investigation, but the compound's ability to interact with cellular signaling pathways is a focal point of research .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of several thiomorpholine derivatives, including this compound. The results demonstrated significant activity against resistant strains of bacteria, suggesting its potential use in clinical settings for treating infections caused by resistant pathogens .
  • Anticancer Research : In vitro studies have shown that this compound can induce cell death in various cancer cell lines. The research focused on the apoptosis pathway, revealing that it activates caspases involved in the apoptotic process, thus presenting a potential therapeutic avenue for cancer treatment .

Properties

IUPAC Name

4-(thiomorpholin-4-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13/h1-4H,5-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTGGLXVGSAEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654418
Record name 4-[(Thiomorpholin-4-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

414892-27-6
Record name 4-[(Thiomorpholin-4-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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